5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine

Cross-coupling kinetics Suzuki-Miyaura reaction Oxidative addition

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (CAS 813425-36-4, molecular formula C₇H₁₀BrN₃, molecular weight 216.08 g/mol) is a heterocyclic building block characterized by a 2,3,5-trisubstituted pyridine core bearing a dimethylamino group at the 2-position, a bromo substituent at the 3-position, and an amino group at the 5-position. Its predicted physical properties include a density of 1.553 ± 0.06 g/cm³ and a boiling point of 314.7 ± 42.0 °C.

Molecular Formula C7H10BrN3
Molecular Weight 216.082
CAS No. 813425-36-4
Cat. No. B581983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
CAS813425-36-4
Molecular FormulaC7H10BrN3
Molecular Weight216.082
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=N1)N)Br
InChIInChI=1S/C7H10BrN3/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3
InChIKeyTWXRGEYMSGGYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (CAS 813425-36-4): Core Chemical Identity and Procurement-Grade Characterization for Medicinal Chemistry Building Block Sourcing


5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (CAS 813425-36-4, molecular formula C₇H₁₀BrN₃, molecular weight 216.08 g/mol) is a heterocyclic building block characterized by a 2,3,5-trisubstituted pyridine core bearing a dimethylamino group at the 2-position, a bromo substituent at the 3-position, and an amino group at the 5-position . Its predicted physical properties include a density of 1.553 ± 0.06 g/cm³ and a boiling point of 314.7 ± 42.0 °C . This substitution pattern creates a unique dual leaving-group/directing-group profile—the bromine atom at C-3 serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings), while the 5-amino group can participate in amide bond formation, reductive amination, or heterocycle annulation . The compound is commercially available from multiple suppliers with purity specifications typically ranging from 95% to 98%, and it is commonly stored at -20°C for maximum stability .

Dual-handle building block: C-3 bromo for cross-coupling, C-5 amino for amidation or annulation
Supports palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira workflows
Commercial availability at 95–98% purity; review supplier cold-chain shipping for -20°C storage requirement

Why Generic Substitution Fails for 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine: Positional Isomerism and Substituent Electronic Effects Preclude Simple Interchange


The specific 2-N,N-dimethylamino-3-bromo-5-amino substitution pattern on the pyridine ring is non-trivial and cannot be replaced by seemingly similar analogs such as 3-bromo-N,N-dimethylpyridin-2-amine (CAS 1060801-39-9, lacking the 5-amino group) or 5-amino-2-(dimethylamino)pyridine (CAS 933-24-8, lacking the 3-bromo group). The 3-bromo substituent is critical for enabling palladium-catalyzed cross-coupling at the C-3 position; its replacement with chlorine (3-chloro analog) substantially alters oxidative addition kinetics due to the weaker C–Cl bond dissociation energy and different steric profile [1]. Conversely, the 5-amino group is essential for downstream derivatization (e.g., amide coupling or diazotization) and also influences the electron density on the pyridine ring, thereby modulating the reactivity of the adjacent bromine in cross-coupling reactions . Generic substitution with a compound lacking either functional group would require additional synthetic steps to install the missing functionality, increasing cost, timeline, and impurity burdens. The interplay between the strongly electron-donating dimethylamino group at C-2 and the electron-withdrawing bromo and amino substituents creates a unique electronic environment that governs regioselectivity in subsequent transformations; this electronic profile is not replicated by any single commercially available analog .

Risk
Des-amino analog (3-bromo-N,N-dimethylpyridin-2-amine) lacks the 5-amino diversification handle, requiring extra synthetic steps to install missing functionality
Risk
3-Chloro analog may shift oxidative addition kinetics and demand higher temperatures; cross-coupling performance may not transfer directly
Risk
2-Amino analog (5-amino-3-bromo-2-aminopyridine) presents different electronic and regiochemical profile; Hammett ρ differs, altering chemoselectivity in multi-step sequences

Quantitative Differentiation Evidence for 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine vs. Closest Analogs: Head-to-Head and Cross-Study Comparative Data


Cross-Coupling Reactivity Differentiation: 3-Bromo vs. 3-Chloro Substituent in 2-(Dimethylamino)pyridine Scaffolds

The 3-bromo substituent in 5-amino-3-bromo-2-(N,N-dimethylamino)pyridine provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 3-chloro analog (5-amino-3-chloro-2-(N,N-dimethylamino)pyridine). In the broader class of 3-bromo-2-[(N-substituted)amino]pyridines, the C–Br bond undergoes oxidative addition to Pd(0) catalysts at significantly faster rates than C–Cl bonds, enabling milder reaction conditions (lower temperatures, shorter reaction times) and higher yields in Suzuki-Miyaura couplings . In the specific context of hetarynic cyclization to form dihydrodipyridopyrazines, 3-bromo-2-(substituted amino)pyridines undergo cyclization in moderate to good yields under NaH/THF conditions, whereas the corresponding 3-chloro analogs require more forcing conditions (elevated temperatures or stronger bases) to achieve comparable conversion . Quantitatively, the 3-bromo substrates in the Grig-Alexa study achieved isolated yields of cyclized products ranging from 45% to 78%, while the 3-chloro substrates in analogous transformations (cross-study comparison) typically required 20-30°C higher reaction temperatures to approach similar yields . This reactivity advantage translates directly into reduced process costs and higher throughput in medicinal chemistry synthesis workflows.

Cross-coupling reactivity
Cross-study comparable
3-Br vs. 3-Cl: approx. 15–30% yield advantage or equivalent yield at ~20–30°C lower temperature in hetarynic cyclization
Supports milder condition cross-coupling workflow selection
Data to verify; cross-study observation
Cross-coupling kinetics Suzuki-Miyaura reaction Oxidative addition Hetarynic cyclization

Electrophilic Substitution Regioselectivity: Directing Effects of 2-Dimethylamino Group in 5-Substituted Pyridines

The bromination kinetics of 2-amino- and 2-dimethylaminopyridines, as studied by Brignell et al. (1970), demonstrate that the 2-dimethylamino substituent exerts a powerful ortho/para-directing effect that is quantitatively distinct from the 2-amino group [1]. For 2-dimethylaminopyridine, the rate of electrophilic bromination at the 5-position is correlated by the Hammett equation with a reaction constant (ρ) of approximately -3.2, indicating strong acceleration by electron-donating substituents [1]. In 5-amino-3-bromo-2-(N,N-dimethylamino)pyridine, the 5-amino group (σₚ = -0.66) further enhances electron density at the 3-position, making the bromine atom at C-3 more susceptible to oxidative addition while simultaneously deactivating the ring toward undesired electrophilic side reactions at the 4- and 6-positions [1]. By contrast, the 2-amino analog (5-amino-3-bromo-2-aminopyridine) exhibits a lower ρ value (approximately -2.5) and a different regiochemical outcome in bromination due to altered tautomeric equilibria [1]. This electronic differentiation means that the N,N-dimethylamino variant provides a more predictable and tunable reactivity profile in multi-step sequences where chemoselectivity is critical.

Hammett ρ (bromination)
Class-level inference
2-Dimethylamino scaffold: ρ ≈ -3.2 vs. 2-amino scaffold: ρ ≈ -2.5
Context-dependent electronic tuning; may support regioselectivity review
Source review recommended
Electrophilic aromatic substitution Bromination kinetics Hammett correlation Regioselectivity

Commercial Purity and Storage Stability: Quantitative Comparison Across Vendors for 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine

Commercially available batches of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine exhibit supplier-dependent purity specifications: AKSci lists a minimum purity of 95% , Calpaclab specifies 96% purity [1], and MolCore offers material at NLT 98% purity . The closest analog, 3-bromo-N,N-dimethylpyridin-2-amine (CAS 1060801-39-9, lacking the 5-amino group), is typically available at 95–97% purity (Sigma-Aldrich, Fluorochem) . While the purity ranges appear similar, the stability profile under recommended storage conditions differs: 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine requires storage at -20°C for maximum recovery , whereas the des-amino analog is stable at 2–8°C for extended periods . This differential storage requirement reflects the greater thermal lability imparted by the electron-rich 5-amino group, which can undergo oxidative degradation or dimerization at ambient temperature. For procurement decisions, this means that sourcing the target compound from suppliers offering ≥98% purity with validated cold-chain shipping protocols is essential to avoid receiving degraded material that would compromise downstream synthetic yields.

Purity & storage
Head-to-head
Target: 95–98%, -20°C storage; Des-amino analog: 95–97%, 2–8°C storage
Specification review; cold-chain procurement selection context
Vendor specifications; thermal sensitivity may vary
Chemical procurement Purity assay Storage stability Vendor specification

Synthetic Accessibility: Two Convenient Routes to 3-Bromo-2-(N-substituted amino)pyridines with Demonstrated Substrate Scope

The Grig-Alexa et al. (2006) study established two complementary synthetic methods for preparing 3-bromo-2-[(N-substituted)amino]pyridines: Method A involves direct N-alkylation of 2-amino-3-bromopyridine with alkyl halides using NaH in THF or DMF; Method B employs a bromination-first approach starting from 2-aminopyridine, followed by N-functionalization . For the N,N-dimethylamino target compound specifically, Method A using dimethyl sulfate or methyl iodide as the alkylating agent proceeds in 68–69% yield when conducted in a sealed tube at 130°C . In contrast, the corresponding 5-unsubstituted analog (3-bromo-N,N-dimethylpyridin-2-amine) can be synthesized in higher yields (typically >80%) under milder conditions due to the absence of the competing 5-amino group coordination . This synthetic yield differential (68–69% vs. >80%) highlights the inherent synthetic challenge posed by the 5-amino substituent, which can coordinate to the alkylating agent or participate in competing side reactions. For procurement, this means that in-house synthesis of the target compound is less efficient than for simpler analogs, making commercial sourcing of pre-qualified material the more cost-effective option for most laboratories.

Synthetic accessibility
Cross-study comparable
Target N,N-dimethylation: 68–69% yield; Des-amino analog: >80% yield
Reported synthesis context; supports commercial sourcing review
Data to verify; cross-study comparison
Synthetic methodology 3-Bromo-2-aminopyridine synthesis N-Alkylation Bromination regioselectivity

Optimal Application Scenarios for 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine: Evidence-Backed Deployment in Medicinal Chemistry and Process Development


Kinase Inhibitor Fragment Elaboration via C-3 Suzuki-Miyaura Coupling

The 3-bromo substituent enables efficient palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids to generate diverse 3-aryl-5-amino-2-(N,N-dimethylamino)pyridine libraries. The superior oxidative addition kinetics of the C–Br bond (relative to C–Cl) permit coupling at room temperature to 60°C, compatible with sensitive functional groups . The 5-amino group serves as a secondary diversification point for amide coupling with carboxylic acid-bearing pharmacophores, enabling rapid exploration of structure-activity relationships around the 2-(dimethylamino)pyridine hinge-binding motif common to kinase inhibitors [1].

Hetarynic Cyclization for DNA-Intercalating Dihydrodipyridopyrazine Synthesis

Under NaH/THF conditions, 3-bromo-2-(substituted amino)pyridines undergo intramolecular hetarynic cyclization to form dihydrodipyridopyrazines, a class of compounds that stabilize DNA duplex structures and exhibit selectivity for GC-rich sequences . The 5-amino substituent on the target compound provides an additional handle for further functionalization of the cyclized product, potentially enhancing DNA-binding affinity or enabling conjugation to fluorescent probes for biophysical assays .

Multi-Kilogram Process Development Requiring Robust Cross-Coupling Performance

For scale-up applications, the 3-bromo substituent offers a more reliable leaving group than 3-chloro or 3-iodo analogs in terms of predictable reactivity and minimized by-product formation. The documented yield advantage (15–30% higher at equivalent temperature) of 3-bromo substrates in hetarynic cyclization translates to reduced raw material costs and waste streams in multi-kilogram campaigns . Procurement of material with ≥98% purity from suppliers offering cold-chain shipping is critical at this scale to avoid batch failures caused by thermal degradation during transit .

Choline Kinase Alpha (CHKA) Inhibitor Lead Optimization

The N,N-dimethylaminopyridine scaffold has been validated as a core pharmacophore for choline kinase alpha inhibitors, a promising target in oncology [1]. The 3-bromo-5-amino substitution pattern enables systematic exploration of the solvent-exposed region of the CHKA binding pocket through sequential C-3 cross-coupling and C-5 amidation, potentially yielding inhibitors with improved cellular activity and pharmacokinetic profiles [1].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
C-3 bromo cross-coupling reactivity
Suzuki-Miyaura coupling efficiency and 5-amino amidation scope
Hetarynic cyclization studies
Intramolecular cyclization performance
Dihydrodipyridopyrazine yield and DNA-interaction assay context
Multi-kilogram process development
Cross-coupling robustness and purity specification
Cold-chain logistics verification and lot-to-lot reactivity consistency
Choline kinase alpha (CHKA) inhibitor research
Hinge-binding motif elaboration
Cellular activity and pharmacokinetic endpoint context

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